molecular formula C25H24N2O3 B7535013 N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide

Numéro de catalogue B7535013
Poids moléculaire: 400.5 g/mol
Clé InChI: LYJAJWGXMOKLOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of liver X receptor (LXR) agonists, which are known to regulate cholesterol metabolism, inflammation, and glucose homeostasis.

Mécanisme D'action

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide acts as a selective agonist for LXR, which are nuclear receptors that regulate gene expression in response to cholesterol and fatty acid levels. Activation of LXR by N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide leads to the upregulation of genes involved in cholesterol efflux, reverse cholesterol transport, and lipid metabolism. It also inhibits pro-inflammatory gene expression and promotes glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It reduces serum cholesterol and triglyceride levels, increases high-density lipoprotein (HDL) cholesterol levels, and decreases atherosclerotic plaque formation in animal models. It also reduces inflammation and improves insulin sensitivity, making it a potential therapeutic agent for the treatment of metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in lab experiments is its selectivity and potency as an LXR agonist. It also has a well-established mechanism of action and has been extensively studied in animal models. However, one limitation is that it may have off-target effects on other nuclear receptors, which could complicate the interpretation of results.

Orientations Futures

There are several potential future directions for the study of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide. One area of research is the development of more selective and potent LXR agonists that could be used as therapeutic agents for metabolic disorders. Another area of research is the investigation of the role of LXR activation in other physiological processes, such as immunity and cancer. Finally, the use of N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide in combination with other drugs could be explored as a potential synergistic therapy for metabolic disorders.

Méthodes De Synthèse

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide can be synthesized using a multistep process involving the reaction of 4-phenoxybenzoic acid with 2-aminoethanol, followed by the condensation with 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde and subsequent oxidation using a mild oxidizing agent.

Applications De Recherche Scientifique

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide has been widely used in scientific research to study the role of LXR activation in various physiological processes. It has been shown to regulate lipid metabolism, inflammation, and glucose homeostasis, making it a potential therapeutic target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.

Propriétés

IUPAC Name

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-24(27-23-12-6-8-18-7-4-5-11-22(18)23)17-26-25(29)19-13-15-21(16-14-19)30-20-9-2-1-3-10-20/h1-5,7,9-11,13-16,23H,6,8,12,17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJAJWGXMOKLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-4-phenoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.